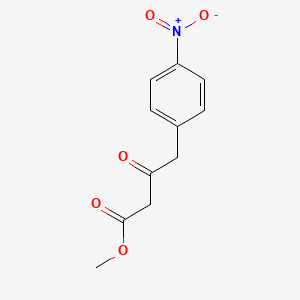![molecular formula C5H9NO2S B15230063 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B15230063.png)
6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-thiabicyclo[310]hexane3,3-dioxide is a bicyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiirane derivative with an amine under acidic or basic conditions to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of 6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of amino derivatives.
Scientific Research Applications
6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and amino groups in the compound can form specific interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular pathways involving sulfur metabolism, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Thiabicyclo[3.1.0]hexane: Lacks the amino group, making it less reactive in certain chemical reactions.
6-Amino-3-thiabicyclo[3.1.0]hexane: Similar structure but without the dioxide functionality, leading to different chemical properties and reactivity.
3-Thiabicyclo[3.1.0]hexane-3,3-dioxide:
Uniqueness
6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide is unique due to the presence of both sulfur and amino groups within a bicyclic structure. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H9NO2S |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C5H9NO2S/c6-5-3-1-9(7,8)2-4(3)5/h3-5H,1-2,6H2 |
InChI Key |
OHGMDNVZDOEAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2N)CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B15230001.png)










